1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea
Overview
Description
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea is a complex organic compound that features a unique combination of bromophenyl, butylphenyl, and thiazolyl groups
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and butylphenyl groups. Common reagents used in these reactions include bromine, phenyl isothiocyanate, and butyl bromide. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and thiazolyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-3-{4-[4-(methyl)phenyl]-1,3-thiazol-2-yl}urea: This compound has a methyl group instead of a butyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chlorophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}urea: The presence of a chlorine atom instead of a bromine atom can lead to differences in the compound’s electronic properties and reactivity.
1-(2-Bromophenyl)-3-{4-[4-(butan-2-yl)phenyl]-1,3-oxazol-2-yl}urea: The replacement of the thiazole ring with an oxazole ring can result in variations in the compound’s stability and interaction with molecular targets.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-3-13(2)14-8-10-15(11-9-14)18-12-26-20(23-18)24-19(25)22-17-7-5-4-6-16(17)21/h4-13H,3H2,1-2H3,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTURNLRHURDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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